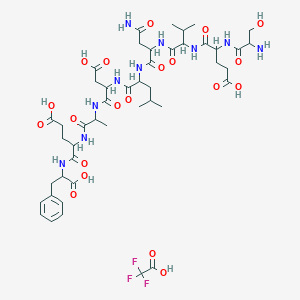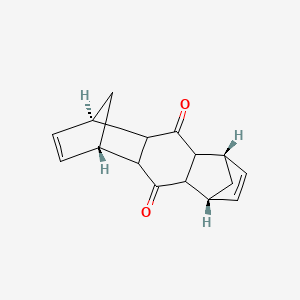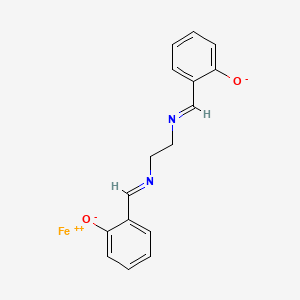
N,N'-Bis(salicylidene)ethylenediamine Iron(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(salicylidene)ethylenediamine Iron(II) typically involves the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the iron(II) complex .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamine Iron(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamine Iron(II) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The iron(III) form can be reduced back to iron(II).
Substitution: Ligand exchange reactions can occur, where the salen ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of other coordinating ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(II) complex results in the formation of the iron(III) complex, while ligand exchange reactions yield new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
N,N’-Bis(salicylidene)ethylenediamine Iron(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Medicine: Explored for its therapeutic potential in treating diseases related to iron metabolism.
Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.
Mecanismo De Acción
The mechanism by which N,N’-Bis(salicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, the compound can induce ferroptosis by generating reactive oxygen species and promoting lipid peroxidation . The molecular targets and pathways involved include the mitochondrial pathway and the generation of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine Cobalt(II): Similar structure but with cobalt instead of iron.
N,N’-Bis(salicylidene)ethylenediamine Nickel(II): Similar structure but with nickel instead of iron.
N,N’-Bis(salicylidene)ethylenediamine Copper(II): Similar structure but with copper instead of iron.
Uniqueness
N,N’-Bis(salicylidene)ethylenediamine Iron(II) is unique due to its specific coordination chemistry with iron, which imparts distinct catalytic and biological properties. The ability to undergo redox reactions and induce ferroptosis sets it apart from its cobalt, nickel, and copper analogs .
Propiedades
Fórmula molecular |
C16H14FeN2O2 |
|---|---|
Peso molecular |
322.14 g/mol |
Nombre IUPAC |
iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clave InChI |
AAJGISIJWYVWOG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)
![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)

![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
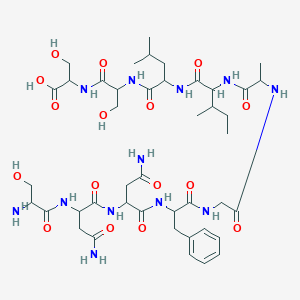

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
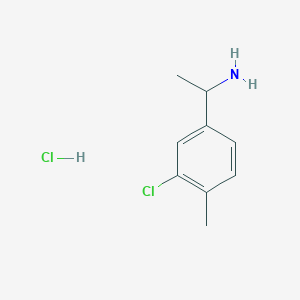
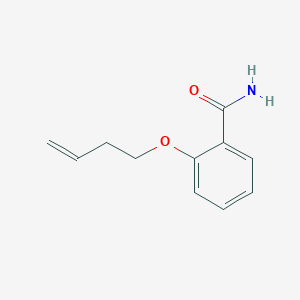
![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)
